molecular formula C9H13NO5 B12579941 Dimethyl N-acryloyl-L-aspartate CAS No. 481012-75-3

Dimethyl N-acryloyl-L-aspartate

Cat. No.: B12579941
CAS No.: 481012-75-3
M. Wt: 215.20 g/mol
InChI Key: MJCYPHUQTNOXJT-LURJTMIESA-N
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Description

Dimethyl N-acryloyl-L-aspartate is a chemically modified derivative of L-aspartic acid. This compound is characterized by esterification of the carboxylic acid groups and acryloylation of the amino group, a functionalization that makes it a valuable building block in organic synthesis and materials science. Its primary research application is likely as a key monomer or cross-linking agent in the synthesis of innovative polymers, particularly for creating hydrogels with tailored properties for biomedical research. The acryloyl group allows the molecule to participate in polymerization reactions, while the aspartate backbone can contribute to the biocompatibility and biodegradability of the resulting material. Researchers may utilize this compound in the development of drug delivery systems, tissue engineering scaffolds, or smart materials that respond to environmental stimuli such as pH or enzymes. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use.

Properties

CAS No.

481012-75-3

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

dimethyl (2S)-2-(prop-2-enoylamino)butanedioate

InChI

InChI=1S/C9H13NO5/c1-4-7(11)10-6(9(13)15-3)5-8(12)14-2/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1

InChI Key

MJCYPHUQTNOXJT-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)C=C

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C=C

Origin of Product

United States

Preparation Methods

N-Acryloylation of Dimethyl L-Aspartate

The most direct method involves reacting dimethyl L-aspartate with acryloyl chloride in the presence of an organic base in an aprotic solvent at low temperature to control the reaction rate and minimize side reactions.

Typical procedure:

  • Dissolve dimethyl L-aspartate in dry dichloromethane or tetrahydrofuran.
  • Cool the solution to 0–5 °C under inert atmosphere.
  • Add triethylamine slowly to the solution to act as an acid scavenger.
  • Add acryloyl chloride dropwise while maintaining temperature.
  • Stir the reaction mixture for several hours at low temperature, then allow to warm to room temperature.
  • Quench the reaction by adding water, separate organic layer.
  • Wash organic layer with aqueous bicarbonate and brine to remove residual acid and base.
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

This method yields Dimethyl N-acryloyl-L-aspartate as a pale solid with yields typically in the range of 60–80% depending on conditions.

Protection and Deprotection Strategies

In some protocols, the carboxyl groups of L-aspartic acid are first converted to dimethyl esters to prevent side reactions during acryloylation. Protection of the amino group is avoided to allow direct N-acryloylation.

Alternatively, the amino group can be protected temporarily (e.g., as a Boc derivative), followed by esterification of carboxyl groups, then deprotection and acryloylation. However, this is less common due to added steps and lower overall yield.

Use of Lewis Acid Catalysts

Some methods for N-substituted acrylamides employ Lewis acid catalysts (e.g., aluminum chloride, zinc chloride) to facilitate the acylation reaction under mild conditions. This approach can improve selectivity and reduce reaction time.

Reaction Conditions and Optimization

Parameter Typical Range/Choice Effect on Reaction
Solvent Dichloromethane, tetrahydrofuran, dioxane Solubility of reactants, reaction rate
Temperature 0–5 °C during addition, then room temperature Controls exothermic reaction, minimizes polymerization
Base Triethylamine, N-methylmorpholine Neutralizes HCl, prevents side reactions
Molar ratio (Acryloyl chloride : substrate) 1.0–1.2 : 1 Ensures complete acylation without excess reagent
Reaction time 2–24 hours Longer times improve conversion but risk polymerization
Workup Aqueous bicarbonate wash, brine wash Removes acid and base residues

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Esterification of L-aspartic acid Methanol, acid catalyst, reflux 85–90 Produces dimethyl L-aspartate ester
N-Acryloylation Dimethyl L-aspartate + acryloyl chloride, triethylamine, DCM, 0–5 °C 65–75 Controlled addition critical to avoid polymerization
Purification Column chromatography or recrystallization 60–70 Purity >95% by NMR and HPLC

Analytical Characterization

Summary of Advantages and Challenges

Advantages Challenges
Straightforward synthesis from commercially available L-aspartic acid derivatives Control of polymerization during acylation
High selectivity for N-acryloylation Sensitivity to moisture and temperature
Moderate to high yields (60–80%) Requires careful purification to remove residual acid/base
Compatible with various solvents and bases Handling of corrosive acryloyl chloride

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-acryloyl-L-aspartate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Dimethyl N-acryloyl-L-aspartate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl N-acryloyl-L-aspartate exerts its effects involves the interaction of the acryloyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Dimethyl L-Aspartate Hydrochloride

  • Molecular Formula: C₆H₁₁NO₄·HCl
  • Functional Groups : Methyl esters, hydrochloride salt.
  • Applications : Primarily used as a synthesis intermediate in organic chemistry.
  • Key Findings : Demonstrated utility in peptide synthesis and as a precursor for other aspartate derivatives .
  • Comparison : Unlike dimethyl N-acryloyl-L-aspartate, this compound lacks the acryloyl group, limiting its reactivity in polymerization.

Diethyl N-Acetyl-L-Aspartate

  • Molecular Formula: C₁₀H₁₇NO₅
  • Functional Groups : Acetyl amide, ethyl esters.
  • Applications : Employed in organic synthesis (CAS 1069-39-2).

N-(Phosphonacetyl)-L-Aspartate (PALA)

  • Molecular Formula: C₇H₁₂NO₈P
  • Functional Groups : Phosphonacetyl group.
  • Applications : Potent transition-state analog inhibitor of aspartate transcarbamylase (Ki = 2.7 × 10⁻⁸ M) .
  • Key Findings : Binds simultaneously to carbamyl phosphate and aspartate sites, stabilizing enzyme conformation .
  • Comparison : PALA’s phosphonacetyl group enables enzyme inhibition, whereas this compound’s acryloyl group may facilitate radical polymerization or Michael addition reactions.

Aspartame

  • Molecular Formula : C₁₄H₁₈N₂O₅
  • Functional Groups : Methyl ester, dipeptide (aspartyl-phenylalanine).
  • Applications : Widely used as an artificial sweetener (E number E951) .
  • Key Findings : Hydrolyzes into phenylalanine, making it unsafe for phenylketonuria patients .
  • Comparison : Aspartame’s dipeptide structure contrasts with this compound’s acryloyl modification, highlighting divergent biological vs. industrial applications.

Indoleacetylaspartate

  • Molecular Formula : C₁₄H₁₄N₂O₅
  • Functional Groups : Indole acetyl group.
  • Applications : Involved in plant auxin signaling and hormone regulation .
  • Comparison : The indole group enables receptor binding in biological systems, whereas the acryloyl group in this compound is tailored for chemical reactivity.

Diallyl L-Aspartate 4-Methylbenzenesulfonate

  • Molecular Formula: C₁₇H₂₃NO₇S
  • Functional Groups : Diallyl esters, tosyl group.
  • Applications: Potential crosslinker in polymer networks due to allyl double bonds .
  • Comparison : While both compounds feature unsaturated bonds for polymerization, acryloyl groups (in this compound) exhibit faster reaction kinetics in radical-initiated processes compared to allyl groups.

N-Acetyl-L-Aspartic Acid

  • Molecular Formula: C₆H₉NO₅
  • Functional Groups : Acetyl group.
  • Applications : Neurotransmitter and biomarker in brain metabolism .
  • Comparison : The acetyl group supports metabolic functions, whereas the acryloyl group in this compound is engineered for synthetic versatility.

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